Cas no 631-58-3 (Thiopropionamide)
Thiopropionamide Chemical and Physical Properties
Names and Identifiers
-
- Thiopropionamide
- Propanethioamide
- Propionamide,thio- (6CI,7CI,8CI)
- NSC 400115
- DTXSID80375268
- NSC400115
- AKOS000129439
- thiopropionic acid amide
- AT14776
- EN300-37147
- Propanethioamide #
- Thiopropanamide
- NSC-400115
- InChI=1/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5
- 3-propanethioamide
- Propanethioamide, AldrichCPR
- methylthioacetamide
- 631-58-3
- AMY39288
- MFCD00059864
- T0669
- CS-W016672
- propiothioamide
- FT-0693881
- A868227
- Z241091446
- ALBB-031242
- 678-504-0
-
- MDL: MFCD00059864
- Inchi: 1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
- InChI Key: WPZSAUFQHYFIPG-UHFFFAOYSA-N
- SMILES: S=C(CC)N
Computed Properties
- Exact Mass: 89.02990
- Monoisotopic Mass: 89.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 42.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.2
- Topological Polar Surface Area: 58.1A^2
Experimental Properties
- Color/Form: White or light yellow crystalline powder
- Density: 1.0±0.1 g/cm3
- Melting Point: 40.0 to 42.0 deg-C
- Boiling Point: 133.9±23.0 °C at 760 mmHg
- Flash Point: 34.8±22.6 °C
- Refractive Index: 1.529
- PSA: 58.11000
- LogP: 1.38280
- Solubility: It is very soluble in benzene and methanol
- Vapor Pressure: 8.3±0.2 mmHg at 25°C
Thiopropionamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S22; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:0-10°C
Thiopropionamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Thiopropionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS000328-500MG |
Propanethioamide |
631-58-3 | Aldrich | 500MG |
¥779.75 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32370-5g |
Propanethioamide |
631-58-3 | 98% | 5g |
¥373.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32370-25g |
Propanethioamide |
631-58-3 | 98% | 25g |
¥878.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32370-1g |
Propanethioamide |
631-58-3 | 98% | 1g |
¥118.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030686-25g |
Thiopropionamide |
631-58-3 | 98% | 25g |
¥887 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030686-5g |
Thiopropionamide |
631-58-3 | 98% | 5g |
¥320 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030686-1g |
Thiopropionamide |
631-58-3 | 98% | 1g |
¥107 | 2024-05-22 | |
| Fluorochem | 011342-1g |
Thiopropionamide |
631-58-3 | 98% | 1g |
£43.00 | 2022-03-01 | |
| Fluorochem | 011342-10g |
Thiopropionamide |
631-58-3 | 98% | 10g |
£158.00 | 2022-03-01 | |
| Fluorochem | 011342-25g |
Thiopropionamide |
631-58-3 | 98% | 25g |
£310.00 | 2022-03-01 |
Thiopropionamide Suppliers
Thiopropionamide Related Literature
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Youmei Bao,Naoya Kumagai,Masakatsu Shibasaki Chem. Sci. 2015 6 6124
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Zhengyu Li,Jingnan Dong,Junwen Wang,Ding-Yah Yang,Zhiqiang Weng Chem. Commun. 2019 55 13132
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Kazuhisa Yajima,Kazuya Yamaguchi,Noritaka Mizuno Chem. Commun. 2014 50 6748
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Jing Zheng,Hong Gu,Qinfang Chen,Weiran Yang Org. Biomol. Chem. 2023 21 2069
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T. Chalopin,D. Alvarez Dorta,A. Sivignon,M. Caudan,T. I. Dumych,R. O. Bilyy,D. Deniaud,N. Barnich,J. Bouckaert,S. G. Gouin Org. Biomol. Chem. 2016 14 3913
Additional information on Thiopropionamide
Thiopropionamide (CAS No. 631-58-3): Chemical Properties, Applications, and Recent Research Developments
Thiopropionamide, with the chemical formula C₄H₉NS and CAS number 631-58-3, is a sulfur-containing organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the amide class and features a propyl group attached to a sulfur atom, which imparts unique reactivity and potential applications in various biochemical processes.
The molecular structure of Thiopropionamide consists of a propyl chain linked to a sulfur atom, which is further bonded to a nitrogen atom forming an amide group. This configuration makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both sulfur and nitrogen atoms allows for diverse chemical interactions, making it a valuable building block in medicinal chemistry.
In recent years, Thiopropionamide has been studied for its potential role in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its sulfur-rich structure suggests possible applications in enzyme inhibition and metal chelation, areas where sulfur-containing compounds are increasingly recognized for their therapeutic potential. For instance, derivatives of thiopropionamide have been explored as inhibitors of certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
One of the most compelling aspects of Thiopropionamide is its reactivity, which allows for modifications that can enhance its biological activity. Researchers have utilized this compound to develop novel molecules with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. These modifications often involve functionalizing the propyl group or the amide moiety to tailor the compound's interactions with biological targets.
The pharmaceutical industry has shown particular interest in thiopropionamide derivatives due to their potential as antimicrobial agents. Studies have demonstrated that certain modifications of thiopropionamide can lead to compounds with broad-spectrum antimicrobial activity, making them promising candidates for treating resistant bacterial infections. Additionally, the compound's ability to form stable complexes with metal ions has opened avenues for its use in metallodrug development, where metal-based therapies are being explored for their efficacy against various diseases.
Recent advancements in computational chemistry have further accelerated the study of thiopropionamide and its derivatives. Molecular modeling techniques allow researchers to predict the behavior of these compounds in biological systems with high accuracy, facilitating the design of more effective drugs. These computational methods are particularly useful for identifying lead compounds that can be optimized through experimental synthesis.
The agrochemical sector also benefits from the applications of thiopropionamide. Derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. Such applications hold promise for developing more sustainable agricultural practices by providing effective alternatives to traditional pesticides.
In conclusion, Thiopropionamide (CAS No. 631-58-3) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties make it a valuable intermediate in pharmaceutical synthesis, while its reactivity allows for the development of novel bioactive molecules. Recent research highlights its role in drug development, antimicrobial agents, and metallodrug formulations, underscoring its importance in modern chemistry and biology.
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